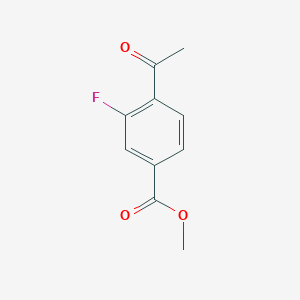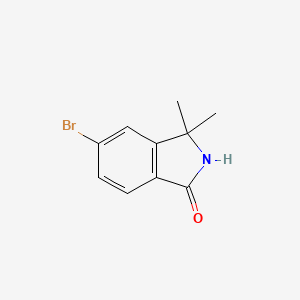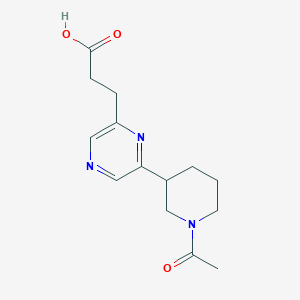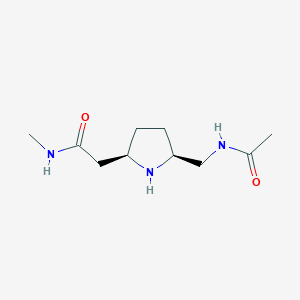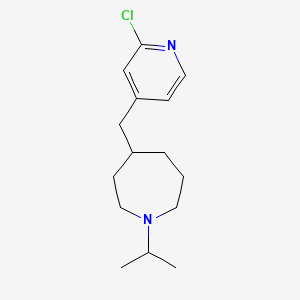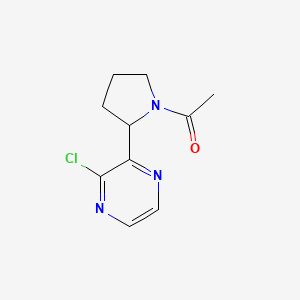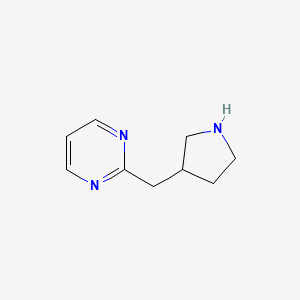![molecular formula C9H9N3O2 B1399501 7-甲基-7H-吡咯并[2,3-D]嘧啶-4-羧酸甲酯 CAS No. 1095822-18-6](/img/structure/B1399501.png)
7-甲基-7H-吡咯并[2,3-D]嘧啶-4-羧酸甲酯
描述
Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:激酶抑制
该化合物用于合成激酶抑制剂。激酶是在细胞信号传导和代谢中起关键作用的酶。激酶活性异常与癌症、过敏、哮喘和自身免疫性疾病等疾病有关。 该化合物用作制备N-甲基-1-{反式-4-[甲基(7H-吡咯并[2,3-d]嘧啶-4-基)氨基]环己基}-甲磺酰胺的中间体,该化合物与开发治疗这些疾病的方法相关 .
抗结核药物
研究探索了 7H-吡咯并[2,3-d]嘧啶的衍生物作为潜在的抗结核药物。 这些化合物已显示出对结核分枝杆菌菌株的体外活性,一些衍生物对人细胞系表现出非细胞毒性,使其成为进一步药物开发的有希望的候选者 .
癌症研究:HPK1 抑制
在癌症研究中,已发现 7H-吡咯并[2,3-D]嘧啶的特定衍生物是造血祖细胞激酶 1 (HPK1) 的有效抑制剂,HPK1 与肿瘤生长和存活有关。 这些抑制剂可以通过调节 T 细胞活性来增强针对癌细胞的免疫反应 .
新型杂环体系的合成
该化合物用作合成新型杂环体系的前体。 例如,以 4-甲氧基吡咯并[2,3-d]嘧啶-6-羧酸为起始原料,研究人员合成了基于吡咯并[2,3-d]嘧啶的新型三环体系,这些体系在药物化学中可能具有多种应用 .
类风湿性关节炎:JAK 抑制
已对该化合物的衍生物进行了研究,以评估其作为选择性 Janus 激酶 (JAK) 抑制剂的潜力。 这些抑制剂可用于通过调节免疫系统和减少炎症来治疗类风湿性关节炎 .
兽药
该化合物已在与兽药相关的专利中提及,表明其在动物疾病治疗中的潜在用途。 兽药中的具体应用尚未明确,但参与激酶抑制表明其在治疗与异常细胞生长和信号传导相关的疾病中发挥作用 .
作用机制
Target of Action
Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a derivative of pyrrolo[2,3-d]pyrimidine, which has been identified as a potential multi-targeted kinase inhibitor . The primary targets of this compound include EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions. For instance, the inhibition of EGFR and Her2 can disrupt cell growth and proliferation, while the inhibition of VEGFR2 can affect angiogenesis .
Biochemical Pathways
The affected pathways primarily involve cell growth, proliferation, and angiogenesis . By inhibiting the activity of key enzymes in these pathways, the compound can disrupt the normal functioning of cells, potentially leading to cell cycle arrest and apoptosis .
Result of Action
The inhibition of the target enzymes by Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can lead to cell cycle arrest and apoptosis . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .
Action Environment
The action of Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can be influenced by various environmental factors. For instance, the presence of certain halogens in the compound’s structure can enhance its antitubercular activity . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
生化分析
Biochemical Properties
Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The compound’s interaction with these kinases can lead to the modulation of cell signaling pathways, impacting cell growth and proliferation .
Cellular Effects
The effects of Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Additionally, it can cause cell cycle arrest, preventing the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, inhibiting their activity. This inhibition can lead to the downregulation of signaling pathways that promote cell survival and proliferation . Furthermore, the compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, potentially leading to different cellular responses .
Dosage Effects in Animal Models
The effects of Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity . Additionally, it can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization within specific cellular compartments can influence its activity and function, determining its therapeutic efficacy .
Subcellular Localization
Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
methyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-4-3-6-7(9(13)14-2)10-5-11-8(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYILUUUHPBTYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


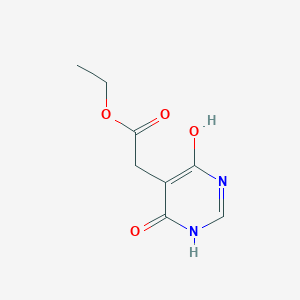
![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)
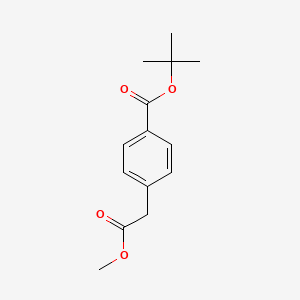

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)
